![molecular formula C6H5BrCl2N2O2S B3047576 5-Bromo-4,6-dichloro-2-(methanesulfonylmethyl)pyrimidine CAS No. 1423024-74-1](/img/structure/B3047576.png)
5-Bromo-4,6-dichloro-2-(methanesulfonylmethyl)pyrimidine
Overview
Description
5-Bromo-4,6-dichloro-2-(methanesulfonylmethyl)pyrimidine is a chemical compound with the molecular formula C6H5BrCl2N2O2S . It has a molecular weight of 319.99 .
Synthesis Analysis
The synthesis of related compounds has been reported in a research article . The article describes a one-step reaction from commercial and inexpensive 4,6-dichloro-5-nitro-pyrimidine. This one-step reaction includes nucleophilic substitution, nucleophilic addition, cyclization, and electron transfer .Molecular Structure Analysis
The InChI code for 5-Bromo-4,6-dichloro-2-(methanesulfonylmethyl)pyrimidine is 1S/C6H5BrCl2N2O2S/c1-14(12,13)2-3-10-5(8)4(7)6(9)11-3/h2H2,1H3 .Chemical Reactions Analysis
The reaction of 5-substituent pyrimidine with Br (A) or Cl (B) has been studied . The reaction mechanism and scope is well investigated .Physical And Chemical Properties Analysis
The compound is a powder at room temperature .Scientific Research Applications
Chemical Synthesis and Derivative Development
5-Bromo-4,6-dichloro-2-(methanesulfonylmethyl)pyrimidine serves as a versatile intermediate in the synthesis of various heterocyclic compounds. For example, it has been used in the preparation of pyrimido[4,5-e][1,3,4] thiadiazine derivatives through treatment with methylhydrazine, followed by reactions with carbon disulfide and alkyl halides, resulting in compounds with potential applications in medicinal chemistry (Rahimizadeh, Nikpour, & Bakavoli, 2007).
Regioselectivity Studies
Research on 5-bromo-2,4-dichloro-6-methylpyrimidine, a closely related compound, has provided insights into regioselective reactions, particularly the preferential displacement of halides by ammonia, leading to specific aminopyrimidine derivatives. Such studies enhance the understanding of reaction mechanisms and selectivity, which are crucial for designing targeted synthetic pathways (Doulah et al., 2014).
Antiviral Research
Compounds derived from 5-Bromo-4,6-dichloro-2-(methanesulfonylmethyl)pyrimidine have been evaluated for their antiviral properties. For instance, derivatives have shown activity against various RNA and DNA viruses, highlighting the potential for developing new antiviral agents. These studies contribute to the broader field of antiviral drug discovery, where novel compounds are continually sought to combat emerging viral threats (Bergstrom et al., 1984).
Future Directions
The research article suggests that the simple synthesis route, free of heavy metal and expensive raw materials, makes it promising to quickly realize this material in large-scale industrial production as a green primary explosive . This work accelerates the upgrade of green primary explosives and enriches future prospects for the design of energetic materials .
properties
IUPAC Name |
5-bromo-4,6-dichloro-2-(methylsulfonylmethyl)pyrimidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrCl2N2O2S/c1-14(12,13)2-3-10-5(8)4(7)6(9)11-3/h2H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVJGLOMZKILPBL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CC1=NC(=C(C(=N1)Cl)Br)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrCl2N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001186657 | |
Record name | Pyrimidine, 5-bromo-4,6-dichloro-2-[(methylsulfonyl)methyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001186657 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.99 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-4,6-dichloro-2-(methanesulfonylmethyl)pyrimidine | |
CAS RN |
1423024-74-1 | |
Record name | Pyrimidine, 5-bromo-4,6-dichloro-2-[(methylsulfonyl)methyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1423024-74-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pyrimidine, 5-bromo-4,6-dichloro-2-[(methylsulfonyl)methyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001186657 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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